![molecular formula C14H10Cl2N2 B1244210 N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide](/img/structure/B1244210.png)
N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide is an organochlorine compound.
科学的研究の応用
1. Applications in Synthesis and Material Science
N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide and similar compounds find applications in various fields of synthesis and material science. For instance, compounds with structural similarities have been used in the synthesis of β-lactams through [2 + 2] cycloadditions to ketenes (Palomo et al., 1997). Additionally, they play a role in the formation of coordination polymers, which are of interest in materials science due to their potential applications in catalysis, gas storage, and molecular recognition (Białońska et al., 2010).
2. Biological and Medicinal Research
Compounds structurally related to N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide have been investigated for their biological and medicinal properties. For example, studies have shown the antibacterial properties of certain derivatives, which are important for the development of new antimicrobial agents (Li, 2009). Moreover, these compounds have been evaluated for their potential as anticancer agents, highlighting their significance in pharmaceutical research (Katariya et al., 2021).
3. Environmental and Analytical Chemistry
In the field of environmental and analytical chemistry, derivatives of N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide have been used in the degradation of harmful substances like sarin and diethylchlorophosphate, showcasing their potential in environmental remediation (Verma et al., 2013). These compounds also contribute to the development of methods for the detection and analysis of metabolites in biological samples, which is crucial for drug testing and therapeutic monitoring (Lehner et al., 2004).
特性
分子式 |
C14H10Cl2N2 |
|---|---|
分子量 |
277.1 g/mol |
IUPAC名 |
N'-(3-chlorophenyl)-N-[(3-chlorophenyl)methylidene]methanimidamide |
InChI |
InChI=1S/C14H10Cl2N2/c15-12-4-1-3-11(7-12)9-17-10-18-14-6-2-5-13(16)8-14/h1-10H |
InChIキー |
IVDUVYRBLGSJAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C=NC=NC2=CC(=CC=C2)Cl |
正規SMILES |
C1=CC(=CC(=C1)Cl)C=NC=NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



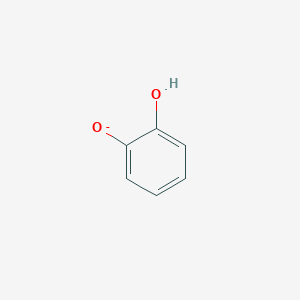
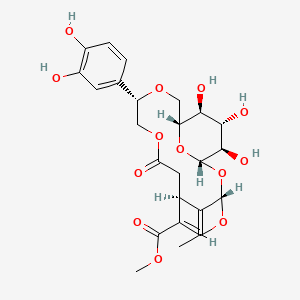
![(3~{R})-8-methoxy-3-methyl-3-oxidanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1244133.png)
![(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1244135.png)


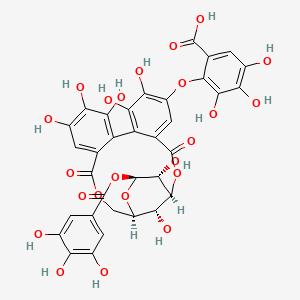
![(1aR,2S,5R,5aR,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-Octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one](/img/structure/B1244141.png)

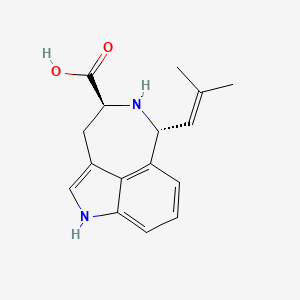
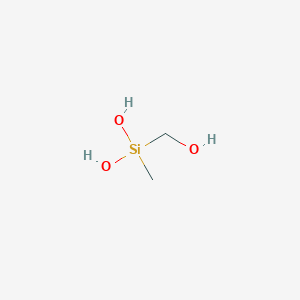
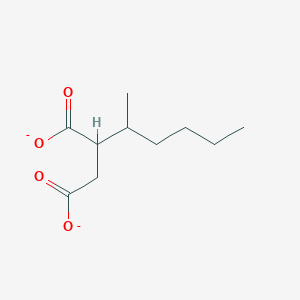

![1-S-[3-hydroxy-3-methyl-N-(sulfooxy)butanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1244150.png)